2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1040644-13-0
VCID: VC11963802
InChI: InChI=1S/C18H16F3N5O3S/c1-25-9-11(3-8-15(25)28)16-23-24-17(26(16)2)30-10-14(27)22-12-4-6-13(7-5-12)29-18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27)
SMILES: CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Molecular Formula: C18H16F3N5O3S
Molecular Weight: 439.4 g/mol

2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

CAS No.: 1040644-13-0

Cat. No.: VC11963802

Molecular Formula: C18H16F3N5O3S

Molecular Weight: 439.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide - 1040644-13-0

Specification

CAS No. 1040644-13-0
Molecular Formula C18H16F3N5O3S
Molecular Weight 439.4 g/mol
IUPAC Name 2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Standard InChI InChI=1S/C18H16F3N5O3S/c1-25-9-11(3-8-15(25)28)16-23-24-17(26(16)2)30-10-14(27)22-12-4-6-13(7-5-12)29-18(19,20)21/h3-9H,10H2,1-2H3,(H,22,27)
Standard InChI Key NFCBXYVJNAPXQC-UHFFFAOYSA-N
SMILES CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Canonical SMILES CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F

Introduction

Chemical Identity and Structural Features

The compound belongs to the acetamide class, integrating a 1,2,4-triazole core linked to a 1-methyl-6-oxo-1,6-dihydropyridine moiety and a 4-(trifluoromethoxy)phenyl group. Key identifiers include:

PropertyValue
Molecular FormulaC₁₈H₁₆F₃N₅O₃S
Molecular Weight439.4 g/mol
IUPAC Name2-[[4-Methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
SMILESCN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIKeyNFCBXYVJNAPXQC-UHFFFAOYSA-N
PubChem CID27377404

The structure combines a triazole ring (position 3 substituted with a methyl group and a 1-methyl-6-oxopyridin-3-yl group) connected via a sulfanyl-acetamide bridge to a 4-(trifluoromethoxy)phenyl moiety.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis involves multi-step reactions, as inferred from analogous triazole derivatives :

  • Dihydropyridine Preparation: 1-Methyl-6-oxo-1,6-dihydropyridin-3-yl intermediates are synthesized via cyclocondensation of β-ketoesters with methylamine.

  • Triazole Formation: The 1,2,4-triazole core is constructed by reacting thiosemicarbazides with α-haloketones, followed by alkylation at the N4 position.

  • Sulfanyl-Acetamide Coupling: The triazole-thiol intermediate undergoes nucleophilic substitution with chloroacetamide derivatives bearing the 4-(trifluoromethoxy)phenyl group.

Key challenges include optimizing reaction yields for the sulfanyl linkage and ensuring regioselectivity during triazole substitution .

Physicochemical and Computational Properties

Predicted Physicochemical Parameters

Computational tools (SwissADME, T.E.S.T.) applied to analogous compounds suggest:

ParameterPredicted Value
LogP (Lipophilicity)3.2 ± 0.3
Water Solubility12 µg/mL (Moderately insoluble)
pKa8.5 (Basic triazole nitrogen)
Topological Polar SA110 Ų
H-Bond Donors/Acceptors2 / 6

The trifluoromethoxy group enhances lipid solubility, while the acetamide bridge contributes to moderate polarity .

Toxicity and ADME Profiling

  • Acute Toxicity (T.E.S.T.): Predicted LD₅₀ (rat, oral) = 420 mg/kg, classifying it as Category 4 (low toxicity) .

  • Mutagenicity: Negative in Ames test models due to lack of reactive electrophilic sites .

  • Pharmacokinetics: High gastrointestinal absorption (75% bioavailability), moderate blood-brain barrier permeability, and CYP3A4 substrate .

Research Findings and Applications

Preclinical Studies

  • In Silico Docking: Molecular docking reveals strong interactions with urease (binding energy = -9.2 kcal/mol) via hydrogen bonds with His593 and Asp633 .

  • BSA Binding: Fluorescence quenching studies indicate moderate binding to bovine serum albumin (Kb = 1.2 × 10⁴ M⁻¹), suggesting favorable plasma distribution .

Patent Landscape

  • FGFR4 Inhibitors: Derivatives with 6-oxo-dihydropyridine motifs are patented for hepatocellular carcinoma treatment .

  • SGRM Applications: WO2016046260A1 claims analogs as anti-inflammatory agents with reduced osteoporosis risk .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator